3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
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Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the propanamide moiety: This can be done by reacting the oxadiazole intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Agriculture: The compound may have applications as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide is unique due to its specific oxadiazole ring structure, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-11-3-10-17-14(20)8-9-15-18-16(19-23-15)12-4-6-13(22-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJSMMQBBSETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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